molecular formula C18H17N5O5S2 B381293 dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate

dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate

Cat. No.: B381293
M. Wt: 447.5g/mol
InChI Key: CERJMHOGJXVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C18H17N5O5S2 and a molecular weight of 447.495 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a phenyl-tetrazole moiety, and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ester groups: Esterification reactions are carried out using alcohols and carboxylic acids in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Attachment of the phenyl-tetrazole moiety: This step involves the reaction of a phenyl-tetrazole derivative with the thiophene ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling agents: EDCI, DCC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols from ester groups.

Scientific Research Applications

Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety may play a role in binding to enzymes or receptors, while the thiophene ring and ester groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H17N5O5S2

Molecular Weight

447.5g/mol

IUPAC Name

dimethyl 3-methyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H17N5O5S2/c1-10-13(16(25)27-2)15(30-14(10)17(26)28-3)19-12(24)9-29-18-20-21-22-23(18)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,19,24)

InChI Key

CERJMHOGJXVMMM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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